3-(2,6-Dichlorophenyl)propan-1-amine
Overview
Description
“3-(2,6-Dichlorophenyl)propan-1-amine” is a chemical compound with the molecular formula C9H11Cl2N . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11Cl2N/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6H,5,12H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 204.1 .Scientific Research Applications
Ligand Development for Group 13 Metal Ions :
- Research indicates that derivatives of 3-(2,6-Dichlorophenyl)propan-1-amine, such as N3O3 amine phenols, have been synthesized and characterized for use as ligands for Group 13 metal ions. These compounds are derived from KBH4 reduction of Schiff bases, showing potential in coordination chemistry (Liu et al., 1993).
Inhibitors of Protein Tyrosine Kinases :
- A study demonstrated that compounds similar to this compound, particularly 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, are effective inhibitors of protein tyrosine kinases. This suggests potential therapeutic applications in diseases where tyrosine kinases are key factors (Thompson et al., 2000).
HPLC Determination in Rat Plasma :
- The compound has been the subject of pharmacokinetic studies, such as the development of a high-performance liquid chromatography (HPLC) method for determining its concentration in rat plasma. This research is crucial for understanding its distribution and metabolism in biological systems (Bu Xiu, 2004).
Conformational Analyses :
- Conformational analyses of similar compounds, focusing on their crystal structures and interactions, provide insights into the physical and chemical properties of this compound derivatives. Such studies are important for understanding how these compounds behave under different environmental conditions (Nitek et al., 2020).
Antifungal Activity :
- Research on N-substituted derivatives of similar compounds has shown significant antifungal activity, suggesting the potential use of this compound in developing new antifungal agents (Arnoldi et al., 2007).
Corrosion Inhibition :
- Studies have explored the use of tertiary amines derived from this compound as inhibitors for carbon steel corrosion. This application is particularly relevant in industrial contexts where metal preservation is crucial (Gao et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5H,2-3,6,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPCHDIPZYDGEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCCN)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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